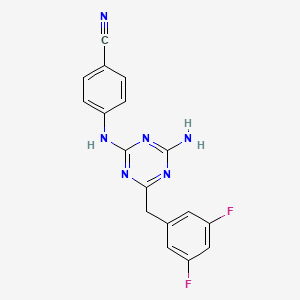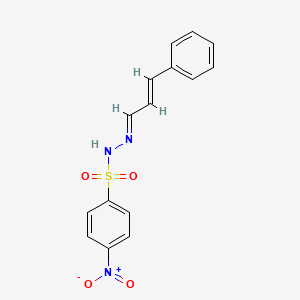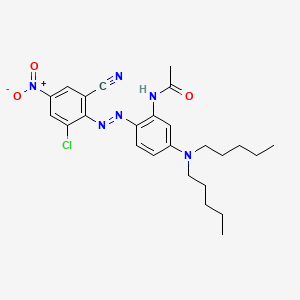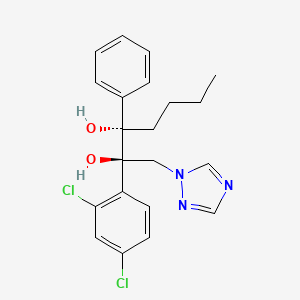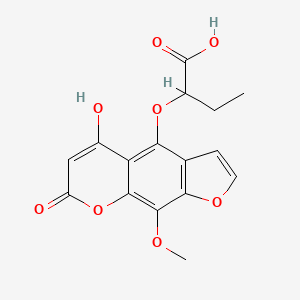
2-((5-Hydroxy-9-methoxy-7-oxo-7H-furo(3,2-g)chromen-4-yl)oxy)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-Hydroxy-9-methoxy-7-oxo-7H-furo(3,2-g)chromen-4-yl)oxy)butanoic acid is a complex organic compound that belongs to the class of furanocoumarins. These compounds are known for their diverse biological activities and are often found in various plants. The structure of this compound includes a furochromenone core, which is a fused ring system consisting of a furan ring and a chromenone moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Hydroxy-9-methoxy-7-oxo-7H-furo(3,2-g)chromen-4-yl)oxy)butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furochromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Hydroxylation and methoxylation: Introduction of hydroxyl and methoxy groups can be carried out using reagents such as hydrogen peroxide and methanol in the presence of catalysts.
Esterification: The final step involves the esterification of the furochromenone core with butanoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
2-((5-Hydroxy-9-methoxy-7-oxo-7H-furo(3,2-g)chromen-4-yl)oxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
2-((5-Hydroxy-9-methoxy-7-oxo-7H-furo(3,2-g)chromen-4-yl)oxy)butanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((5-Hydroxy-9-methoxy-7-oxo-7H-furo(3,2-g)chromen-4-yl)oxy)butanoic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
2-((5-Hydroxy-9-methoxy-7-oxo-7H-furo(3,2-g)chromen-4-yl)oxy)butanoic acid can be compared with other furanocoumarins, such as:
Psoralen: Known for its use in phototherapy for skin disorders.
Bergapten: Exhibits similar biological activities but differs in its substitution pattern.
Xanthotoxin: Another furanocoumarin with distinct therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
特性
CAS番号 |
86026-90-6 |
|---|---|
分子式 |
C16H14O8 |
分子量 |
334.28 g/mol |
IUPAC名 |
2-(5-hydroxy-9-methoxy-7-oxofuro[3,2-g]chromen-4-yl)oxybutanoic acid |
InChI |
InChI=1S/C16H14O8/c1-3-9(16(19)20)23-12-7-4-5-22-13(7)15(21-2)14-11(12)8(17)6-10(18)24-14/h4-6,9,17H,3H2,1-2H3,(H,19,20) |
InChIキー |
XWQGFNIXKZBIBM-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)O)OC1=C2C(=CC(=O)OC2=C(C3=C1C=CO3)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


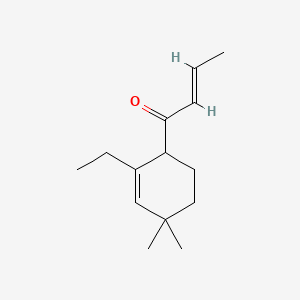
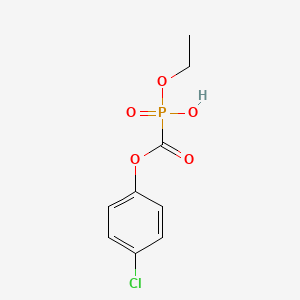
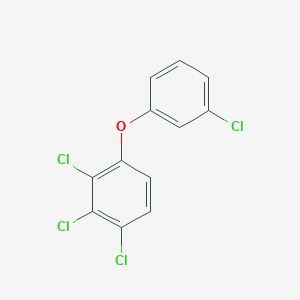

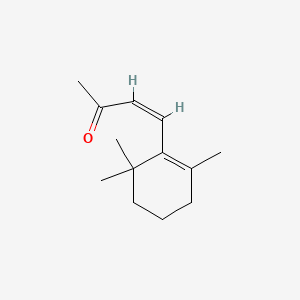

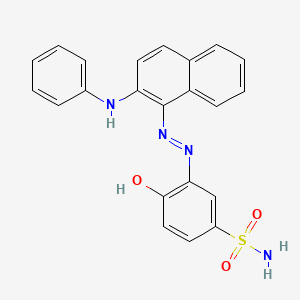
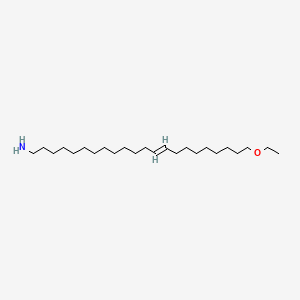

![1,1'-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one]](/img/structure/B15179963.png)
